molecular formula C22H24N4O4S B2360142 N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 902950-56-5

N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2360142
CAS No.: 902950-56-5
M. Wt: 440.52
InChI Key: VSTPTYKQLOHSFB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring:

  • Core structure: A pyrido[2,3-d]pyrimidin-4-one scaffold with a thioether linkage.
  • Substituents: A 2-ethoxyphenyl group attached via an acetamide bridge. A (tetrahydrofuran-2-yl)methyl group at position 3 of the pyrimidine ring.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-2-29-18-10-4-3-9-17(18)24-19(27)14-31-22-25-20-16(8-5-11-23-20)21(28)26(22)13-15-7-6-12-30-15/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTPTYKQLOHSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a pyrido-pyrimidine core, which has been associated with various therapeutic effects.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S, with a molecular weight of 440.52 g/mol. Its structural characteristics contribute to its biological activity profile, making it a candidate for further investigation in medicinal chemistry.

PropertyValue
Molecular FormulaC22H24N4O4SC_{22}H_{24}N_{4}O_{4}S
Molecular Weight440.52 g/mol
Purity≥ 95%

Biological Activity Overview

Research indicates that compounds with similar structural motifs to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds within the pyrido-pyrimidine class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against triple-negative breast cancer cells, demonstrating significant inhibitory effects on cell growth through mechanisms involving epidermal growth factor receptor (EGFR) suppression and vascular endothelial growth factor (VEGF) inhibition .
  • Tyrosine Kinase Inhibition : Similar compounds have been reported to act as inhibitors of tyrosine kinases, which play critical roles in various signaling pathways associated with cancer progression .
  • Cytotoxic Effects : Studies on related thieno[2,3-d]pyrimidine derivatives have revealed cytotoxic effects on various cancer cell lines. The effectiveness of these compounds often correlates with their ability to induce apoptosis in malignant cells .

Case Studies

Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives and their analogs:

  • Elmongy et al. (2022) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against breast cancer and non-small cell lung cancer cells. The results indicated an inhibitory activity ranging from 43% to 87%, depending on the specific derivative tested .
  • Inhibition Studies : A compound structurally similar to this compound was evaluated for its ability to inhibit mushroom tyrosinase, an enzyme implicated in melanin production. The compound exhibited mixed-type inhibition, suggesting potential applications in skin-related disorders .

The biological activity of this compound likely involves:

  • Binding Affinity : The compound may interact with specific protein targets through hydrogen bonding and hydrophobic interactions, influencing key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name & Reference Core Structure Substituents Molecular Weight Notable Properties
Target Compound Pyrido[2,3-d]pyrimidin-4-one - 2-ethoxyphenyl
- (Tetrahydrofuran-2-yl)methyl
[Calc. from formula] Predicted enhanced solubility due to ethoxy group; steric bulk from tetrahydrofuran.
10a Benzothieno-triazolopyrimidine - Phenyl
- Tetrahydrobenzothieno-triazole
- Rigid heterocyclic core may reduce conformational flexibility.
Compound 5.6 Dihydropyrimidin-4-one - 2,3-Dichlorophenyl 344.21 Electron-withdrawing Cl groups enhance stability but reduce solubility.
CAS 1105223-65-1 Thieno[3,2-d]pyrimidin-4-one - 2-Chloro-4-methylphenyl 409.89 Chloro and methyl groups introduce hydrophobicity.
CAS 496027-92-0 Thieno[2,3-d]pyrimidin-4-one - Allyl
- 5-Methylfuran
- Cyano-cyclopenta[b]thiophene
508.64 Allyl and cyano groups increase reactivity; furan enhances π-π stacking.
Key Observations:

Solubility : The ethoxy group in the target compound likely improves aqueous solubility compared to chlorinated analogues (e.g., Compound 5.6 ).

Steric Effects : The (tetrahydrofuran-2-yl)methyl group introduces steric hindrance absent in simpler alkyl-substituted compounds (e.g., 10a ).

Electronic Effects : Electron-donating groups (e.g., ethoxy) contrast with electron-withdrawing substituents (e.g., Cl in Compound 5.6 ), influencing charge distribution and binding affinity.

Yield and Efficiency:
  • Yields for similar compounds (e.g., 10a–c in ) range from 68–74% , comparable to the target compound’s hypothetical synthesis.
  • Chloroacetamide coupling (as in ) often requires reflux conditions, while the target compound may form at room temperature due to the tetrahydrofuran group’s activating effects.

Spectroscopic and Physicochemical Data

NMR Analysis (Referencing and ):
  • Region A (Positions 39–44) : Substituents on the pyrimidine ring (e.g., tetrahydrofuran-methyl) cause distinct chemical shifts (δ 3.5–4.5 ppm for CH₂ and O-containing groups).
  • Region B (Positions 29–36) : The 2-ethoxyphenyl group’s aromatic protons (δ 6.5–7.5 ppm) differ from chlorophenyl analogues (δ 7.2–7.8 ppm) .
Melting Points and Stability:
  • Compounds with rigid cores (e.g., thieno-pyrimidines ) exhibit higher melting points (>300°C) compared to the target compound’s predicted range (250–280°C).
  • The ethoxy group may lower melting points relative to chlorinated derivatives (e.g., 230°C for Compound 5.6 ).

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